![molecular formula C9H7BrN2S B7904905 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole](/img/structure/B7904905.png)
2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Overview
Description
2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C9H7BrN2S and its molecular weight is 255.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activities: A study reported the synthesis of 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety, showing promising antimicrobial and antituberculosis activities (Güzeldemirci & Küçükbasmacı, 2010).
Acetylcholinesterase Inhibition: Another research found that a 1,3,4-thiadiazole derivative exhibited moderate acetylcholinesterase-inhibition activity, which is significant in the context of Alzheimer's disease treatment (Shi et al., 2017).
Anticancer Agents: A series of 1,3,4-thiadiazole derivatives incorporating a thiazole moiety demonstrated potent anticancer activities against various cancer cell lines (Gomha et al., 2017).
Photodynamic Therapy for Cancer: A study synthesized new benzenesulfonamide derivative groups containing 1,3,4-thiadiazole, showing potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).
Pharmacological Activities: Research conducted in 1975 highlighted the antihistaminic, anticholinergic, and norepinephrine-potentiating activities of certain 1,3,4-thiadiazole derivatives (Lalezari et al., 1975).
Antihypertensive Properties: Some 1,3,4-thiadiazoles were synthesized and found effective as antihypertensives, particularly those with a 2-substituted phenyl ring (Turner et al., 1988).
Synthesis Techniques: A paper discussed the efficient synthesis of conjugated 1,3,4-thiadiazole hybrids through palladium-catalyzed cross-coupling reactions, important for creating various derivatives (Wróblowska et al., 2015).
Corrosion Inhibition: In the field of materials science, 1,3,4-thiadiazole derivatives showed potential as corrosion inhibitors for metals, as demonstrated in a study focusing on the inhibition performances of these compounds (Kaya et al., 2016).
properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMXRIGZFVHEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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